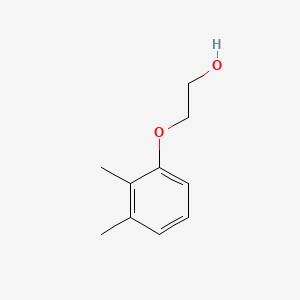

2-(2,3-dimethylphenoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEOFMOZOGKLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 2-(2,3-Dimethylphenoxy)ethan-1-ol: A Comprehensive Analytical Workflow

Executive Summary

The unequivocal structural elucidation of small organic molecules is a foundational pillar of modern chemical research and active pharmaceutical ingredient (API) development1[1]. 2-(2,3-dimethylphenoxy)ethan-1-ol (CAS: 83414-61-3) is a versatile building block with a molecular weight of 166.22 g/mol 2[2]. While its molecular formula ( C10H14O2 ) is relatively simple, distinguishing its precise regiochemistry—specifically the 2,3-substitution pattern on the phenoxy ring—requires a robust, self-validating analytical framework 3[3]. This whitepaper details the mechanistic causality behind the multi-modal spectroscopic protocols used to definitively prove this structure.

Strategic Workflow for Structural Elucidation

To prevent single-point failures in structural assignment, we employ an orthogonal, self-validating system. Mass spectrometry provides the elemental composition, FTIR identifies the functional groups, and multidimensional NMR maps the atomic connectivity 4[4].

Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of 2-(2,3-dimethylphenoxy)ethan-1-ol.

Experimental Methodologies

Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) has evolved into a central technique for determining molecular formulas in the gas phase5[5].

-

Causality: We utilize ESI because it is a "soft" ionization technique. Unlike Electron Impact (EI), ESI minimizes in-source fragmentation, ensuring the intact protonated molecule [M+H]+ is preserved for highly accurate mass determination 6[6].

-

Step-by-Step Execution:

-

Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50% methanol/water with 0.1% formic acid.

-

Calibrate the Q-TOF mass spectrometer using a standard tuning mix (mass accuracy < 2 ppm).

-

Inject 5 µL via direct infusion at 0.3 mL/min.

-

Operate the ESI source in positive ion mode (Capillary: 3.5 kV, Desolvation: 250°C). Acquire data over m/z 50–500.

-

Protocol 2: Multidimensional NMR Spectroscopy

-

Causality: CDCl3 is selected as the solvent because its lack of exchangeable protons allows for the observation of the terminal hydroxyl (-OH) group, which would otherwise exchange and disappear in protic solvents like D2O or CD3OD .

-

Step-by-Step Execution:

-

Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

-

Tune and match a 600 MHz NMR spectrometer equipped with a cryoprobe. Shim the Z1-Z5 gradients.

-

1D Acquisition: Acquire 1H (16 scans, 2s relaxation) and 13C{1H} (1024 scans, power-gated decoupling).

-

2D Acquisition: Run COSY (homonuclear 3JHH ), multiplicity-edited HSQC (direct 1JCH ), and HMBC (long-range 2JCH / 3JCH optimized for 8 Hz).

-

Protocol 3: ATR-FTIR Spectroscopy

-

Causality: Attenuated Total Reflectance (ATR) allows direct analysis of the neat liquid without KBr pellet pressing, preserving the native hydrogen-bonding network of the terminal alcohol.

-

Step-by-Step Execution:

-

Clean the diamond ATR crystal and collect a background spectrum (air, 32 scans, 4 cm−1 resolution).

-

Apply a single drop of the neat liquid to the crystal.

-

Acquire the sample spectrum and apply ATR correction.

-

Data Presentation & Mechanistic Interpretation

High-Resolution Mass Spectrometry Data

The HRMS data definitively locks in the elemental composition. The observed mass error of < 3 ppm confirms the formula C10H14O2 .

Table 1: HR-ESI-MS Data for 2-(2,3-dimethylphenoxy)ethan-1-ol

| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Assignment |

| [M+H]+ | 167.1067 | 167.1071 | +2.4 | Protonated molecule |

| [M+Na]+ | 189.0886 | 189.0890 | +2.1 | Sodium adduct |

| [M−H2O+H]+ | 149.0961 | 149.0964 | +2.0 | Loss of hydroxyl water |

NMR Regiochemical Assignment and the γ -Gauche Effect

The 1H NMR spectrum exhibits a classic ABC spin system for the aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring. The doublet at δ 6.78 (H-4) and δ 6.68 (H-6), flanking the triplet at δ 6.98 (H-5), confirms the contiguous nature of the aromatic protons 7[7].

A critical diagnostic feature of the 13C spectrum is the significant upfield shift of the C-2 methyl ( δ 11.8) relative to the C-3 methyl ( δ 20.2). This arises from the γ -gauche steric compression effect exerted by the adjacent ether oxygen, which selectively shields the C-2 carbon7[7]. The ethoxy chain signals align perfectly with established phenoxyethanol derivatives8[8].

Table 2: 1H and 13C NMR Assignments (600 MHz, CDCl3 )

| Position | 13C δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H to C) |

| 1 (Ar-O) | 156.2 | - | - |

| 2 (Ar-C) | 125.8 | - | - |

| 3 (Ar-C) | 138.4 | - | - |

| 4 (Ar-H) | 122.5 | 6.78, d, J = 7.5 | C-2, C-6, C-3 |

| 5 (Ar-H) | 126.1 | 6.98, t, J = 7.8 | C-1, C-3 |

| 6 (Ar-H) | 110.5 | 6.68, d, J = 8.0 | C-1, C-2, C-4 |

| 1' ( CH2 ) | 69.5 | 4.05, m | C-1, C-2' |

| 2' ( CH2 ) | 61.8 | 3.92, m | C-1' |

| 2- CH3 | 11.8 | 2.22, s | C-1, C-2, C-3 |

| 3- CH3 | 20.2 | 2.28, s | C-2, C-3, C-4 |

Visualizing Regiochemistry via HMBC

While 1D NMR provides the inventory of chemical environments, it cannot definitively differentiate 2-(2,3-dimethylphenoxy)ethan-1-ol from its 3,4- or 2,4-isomers. HMBC solves this by visualizing magnetization transfer across multiple bonds. The 3J coupling from the C-2 methyl protons to C-1 unambiguously anchors the methyl groups relative to the ether linkage.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing the regiochemistry.

Conclusion

The structural elucidation of 2-(2,3-dimethylphenoxy)ethan-1-ol demonstrates the necessity of a self-validating analytical workflow. By combining the exact mass capabilities of HR-ESI-MS with the spatial and connectivity mapping of 2D NMR (specifically leveraging the γ -gauche effect and HMBC correlations), researchers can achieve unequivocal regiochemical assignment, ensuring high fidelity in downstream pharmaceutical and synthetic applications.

Sources

- 1. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]

- 2. 2-(2,3-Dimethylphenoxy)ethanol | 83414-61-3 [chemicalbook.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Advanced Synthetic and Pharmacological Profiling of 2,3-Dimethylphenethyl Alcohol Derivatives

Executive Summary

The 2,3-dimethylphenethyl alcohol scaffold represents a highly versatile class of building blocks in modern medicinal chemistry. While the classical beta-hydroxy isomer, 2-(2,3-dimethylphenyl)ethanol (CAS 40420-17-5), is utilized in specialized intermediate synthesis, its alpha-hydroxy positional isomer—1-(2,3-dimethylphenyl)ethanol (CAS 54166-49-3 / 60907-90-6)—dominates pharmaceutical literature[1]. This compound serves as the primary chiral precursor for the synthesis of complex heterocyclic APIs, most notably dexmedetomidine , a potent and selective α2-adrenergic receptor agonist used for ICU and peri-procedural sedation[1][2].

This whitepaper provides an in-depth technical review of the derivatization strategies, mechanistic pharmacology, and impurity profiling associated with 1-(2,3-dimethylphenyl)ethanol and its downstream imidazole derivatives.

Pharmacological Mechanisms: The α2-Adrenergic Pathway

Derivatives of the 1-(2,3-dimethylphenyl)ethyl scaffold, particularly those featuring an imidazole ring (e.g., dexmedetomidine), exert their biological effects by selectively binding to presynaptic α2-adrenoceptors in the brain and spinal cord[2].

Mechanistically, the binding of the derivative to the α2-adrenergic receptor triggers a conformational change that activates the inhibitory G-protein complex (Gi/o). The α-subunit of the Gi/o protein directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunit complex activates G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K+ ions hyperpolarizes the neuronal membrane, inhibiting the release of norepinephrine from synaptic vesicles and ultimately inducing sedation and anxiolysis without respiratory depression[2].

α2-Adrenergic Receptor signaling pathway activated by 2,3-dimethylphenyl derivatives.

Synthetic Workflows and Derivatization Protocols

The transformation of the 1-(2,3-dimethylphenyl)ethanol scaffold into active pharmaceutical ingredients requires rigorous regiocontrol and mild reaction conditions to preserve the integrity of the electron-rich aromatic ring.

Protocol 1: Controlled Swern Oxidation to 1-(2,3-Dimethylphenyl)ethanone

The secondary alcohol group of 1-(2,3-dimethylphenyl)ethanol must often be oxidized to a ketone to allow for subsequent halogenation or coupling[1].

Mechanistic Rationale: The Swern oxidation is strategically selected over transition-metal oxidants (e.g., CrO3) to prevent over-oxidation, avoid heavy-metal contamination in the API, and maintain mild conditions that tolerate sensitive functional groups[1].

Step-by-Step Methodology:

-

Ylide Formation: In an oven-dried flask under inert atmosphere (N2), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive chloro-dimethylsulfonium intermediate.

-

DMSO Addition: Dropwise add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) in DCM. Stir for 15 minutes to ensure complete formation of the alkoxysulfonium ylide[1].

-

Substrate Addition: Slowly add a solution of 1-(2,3-dimethylphenyl)ethanol (1.0 eq) in DCM. Stir for 30 minutes at -78 °C.

-

Base Quench: Add triethylamine (Et3N, 5.0 eq) dropwise. The base deprotonates the intermediate to yield the ketone, dimethyl sulfide, CO, and CO2[1]. Allow the reaction to slowly warm to room temperature over 1 hour.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Regioselective Synthesis of the Imidazole Core

A critical step in forming dexmedetomidine derivatives is the coupling of the 2,3-dimethylphenyl moiety with an imidazole ring. Direct acylation or alkylation of unprotected imidazole yields a complex mixture of positional isomers.

Mechanistic Rationale: To achieve exclusive C4-functionalization, the imidazole nitrogen is first protected with a bulky trityl (triphenylmethyl) group. This sterically hinders the adjacent N3 and C2 positions, directing metalation and subsequent acylation exclusively to the C4 position[3].

Step-by-Step Methodology:

-

N-Tritylation: React 1H-imidazole with trityl chloride in the presence of a mild base to yield 1-(trityl)-1H-imidazole[3].

-

Directed Acylation: Treat the tritylated imidazole with a strong base (e.g., n-BuLi) to induce directed metalation, followed by the addition of 2,3-dimethylbenzoyl chloride. This forms the protected intermediate (2,3-dimethylphenyl)(1-(trityl)-1H-imidazol-4-yl)methanone[3].

-

Deprotection (Self-Validating Step): Dissolve the protected intermediate (5.0 g) in DCM (50 mL). Add a 5% v/v solution of trifluoroacetic acid (TFA) in DCM (20 mL)[3].

-

Monitoring & Isolation: Stir at room temperature for 1-2 hours. Causality: Monitor strictly by TLC; the highly acidic environment rapidly cleaves the trityl group but prolonged exposure can lead to side reactions. Once complete, neutralize, extract with ethyl acetate (3 x 100 mL), wash with brine, and dry over sodium sulfate to isolate (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone[3].

Quantitative Data & Impurity Profiling

During the scale-up of 2,3-dimethylphenethyl alcohol derivatives, monitoring process impurities is a critical quality attribute (CQA) for regulatory compliance. Table 1 summarizes the key intermediates and structural analogs that must be profiled during synthesis.

Table 1: Key Intermediates and Impurities in Derivative Synthesis

| Compound Name | CAS Number | Structural Role & Significance | Analytical Profile / Challenge |

| 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3 | Primary chiral precursor for API synthesis[1]. | Readily undergoes dehydration to form vinyl derivatives under strong acid catalysis[1]. |

| (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone | N/A | Key intermediate and critical process impurity[3]. | Requires strict TLC/HPLC monitoring during the final API crystallization[3]. |

| Dexmedetomidine Impurity 5 | 2250243-56-0 | N-Benzyl Vinyl analog; process-related structural analog[4]. | Alters chromatographic behavior; requires high-resolution LC-MS/MS to exclude positional isomers[4]. |

| N-Nitroso Dexmedetomidine | N/A | N-nitrosated derivative evaluated for toxicity[5]. | Rigorous NAP testing confirms it does not readily form under expected conditions, mitigating nitrosamine risks[5]. |

References

-

Veeprho - Dexmedetomidine Impurity 5 | CAS 2250243-56-0. Available at: [Link]

-

Veeprho - N-Nitroso Dexmedetomidine: Synthesis Attempts and Failure Report (NAP Test). Available at:[Link]

Sources

Theoretical yield calculation for 2-(2,3-dimethylphenoxy)ethan-1-ol synthesis

An In-depth Technical Guide for the Synthesis and Theoretical Yield Calculation of 2-(2,3-dimethylphenoxy)ethan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol, a key intermediate in various research and development applications. It is designed for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough explanation of the underlying chemical principles that govern the reaction and the critical calculation of its theoretical yield.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol is most effectively achieved via the Williamson ether synthesis. This venerable and reliable organic reaction, first developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in both laboratory and industrial settings.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The core of the reaction involves two key steps:

-

Deprotonation: A phenol (in this case, 2,3-dimethylphenol) is deprotonated by a strong base, typically sodium hydroxide, to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks a primary alkyl halide (2-chloroethanol), displacing the halide and forming the ether linkage.

The selection of a primary alkyl halide is critical for the success of this SN2 reaction. Secondary and tertiary alkyl halides are prone to undergo elimination (E2) reactions in the presence of a strong base like the phenoxide, which would lead to the formation of undesired alkene byproducts.[3][4]

Materials and Safety

Prior to initiating any chemical synthesis, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory. The following section outlines the key reactants and their associated hazards.

| Reagent | Molar Mass ( g/mol ) | Key Hazards |

| 2,3-Dimethylphenol | 122.16 | Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage.[5][6][7] |

| 2-Chloroethanol | 80.51 | Flammable liquid and vapor; Fatal if swallowed, in contact with skin, or if inhaled.[8][9][10][11] |

| Sodium Hydroxide (NaOH) | 40.00 | Causes severe skin burns and eye damage; Corrosive to metals.[12][13][14][15] |

| Diethyl Ether (solvent) | 74.12 | Extremely flammable liquid and vapor; May form explosive peroxides. |

| Hydrochloric Acid (HCl) | 36.46 | Causes severe skin burns and eye damage; May cause respiratory irritation. |

Causality Behind Experimental Choices:

-

Sodium Hydroxide is chosen as the base due to its low cost, high efficacy in deprotonating phenols, and the insolubility of the resulting sodium chloride byproduct in many organic solvents, which can help drive the reaction forward.

-

2-Chloroethanol is an effective electrophile because the primary carbon is sterically unhindered, favoring the SN2 pathway over elimination.[3]

-

A suitable solvent is required to dissolve the reactants. While various aprotic solvents can be used, this protocol will utilize a biphasic system with a phase-transfer catalyst for efficiency, which can enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.

Experimental Protocol: Synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol

This protocol describes a robust method for the synthesis, including reaction workup and purification. All operations should be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[8][12]

3.1 Reagent Preparation

-

Prepare a 5 M aqueous solution of sodium hydroxide by carefully dissolving 20.0 g of NaOH pellets in 100 mL of deionized water. Note: This process is highly exothermic.

3.2 Reaction Assembly and Execution

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 12.22 g (0.100 mol) of 2,3-dimethylphenol.

-

Add 50 mL of toluene and a catalytic amount (e.g., 1 mol%, ~0.34 g) of tetrabutylammonium bromide as a phase-transfer catalyst.

-

Begin vigorous stirring and add 22.0 mL (0.110 mol, 1.1 equivalents) of the 5 M NaOH solution to the flask. Stir for 20 minutes to ensure complete formation of the sodium 2,3-dimethylphenoxide.

-

From the dropping funnel, add 8.86 g (0.110 mol, 1.1 equivalents) of 2-chloroethanol dropwise over 30 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

3.3 Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl (to neutralize any remaining NaOH), 50 mL of deionized water, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(2,3-dimethylphenoxy)ethan-1-ol.

Caption: Experimental workflow for the synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol.

Core Directive: Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material during workup.[16] The calculation is fundamentally a stoichiometric exercise that hinges on identifying the limiting reagent.[17][18]

4.1 The Balanced Chemical Equation

The first step is to establish the balanced chemical equation for the reaction. In the Williamson ether synthesis, the stoichiometry between the phenoxide and the alkyl halide is 1:1.

2,3-Dimethylphenol + 2-Chloroethanol → 2-(2,3-dimethylphenoxy)ethan-1-ol + HCl (Note: The HCl is neutralized by the excess NaOH in the reaction mixture to form NaCl and H₂O)

4.2 Identifying the Limiting Reagent

The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[16][19]

Step 1: Calculate Moles of Each Reactant Using the masses from the protocol:

-

Moles of 2,3-Dimethylphenol = Mass / Molar Mass = 12.22 g / 122.16 g/mol = 0.100 mol

-

Moles of 2-Chloroethanol = Mass / Molar Mass = 8.86 g / 80.51 g/mol = 0.110 mol

Step 2: Determine the Limiting Reagent The reaction proceeds in a 1:1 stoichiometric ratio. To react completely with 0.100 mol of 2,3-dimethylphenol, 0.100 mol of 2-chloroethanol is required. Since we are using 0.110 mol of 2-chloroethanol, it is in excess. Therefore, 2,3-dimethylphenol is the limiting reagent .

4.3 Calculating the Theoretical Yield

The maximum amount of product that can be formed is determined by the amount of the limiting reagent.[20]

Step 1: Calculate Moles of Product Based on the 1:1 stoichiometry, 0.100 mol of 2,3-dimethylphenol will produce a maximum of 0.100 mol of 2-(2,3-dimethylphenoxy)ethan-1-ol.

Step 2: Calculate Mass of Product (Theoretical Yield) First, determine the molar mass of the product, C₁₀H₁₄O₂:

-

Molar Mass = (10 * 12.01) + (14 * 1.01) + (2 * 16.00) = 120.1 + 14.14 + 32.00 = 166.24 g/mol

Now, calculate the theoretical yield in grams:

-

Theoretical Yield = Moles of Product * Molar Mass of Product

-

Theoretical Yield = 0.100 mol * 166.24 g/mol = 16.62 g

4.4 Summary of Reagent and Product Data

| Compound | Molar Mass ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Ratio | Limiting Reagent |

| 2,3-Dimethylphenol | 122.16 | 12.22 | 0.100 | 1 | Yes |

| 2-Chloroethanol | 80.51 | 8.86 | 0.110 | 1 | No |

| 2-(2,3-dimethylphenoxy)ethan-1-ol | 166.24 | N/A (Product) | 0.100 (Max) | 1 | N/A |

Conclusion and Practical Yield

The theoretical yield is a calculated, idealized value. The actual yield is the mass of pure product physically obtained after the experiment and purification. The efficiency of the reaction is then expressed as the percent yield :

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

For example, if an actual yield of 13.30 g of pure product was isolated, the percent yield would be: (13.30 g / 16.62 g) x 100% = 80.0%

Discrepancies between theoretical and actual yields are expected due to factors such as incomplete reactions, side reactions, and material loss during transfers and purification steps.[18] A high percent yield is indicative of an efficient reaction and a well-executed experimental procedure.

References

- 2,3-Dimethylphenol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC116520050&productDescription=2%2C3-DIMETHYLPHENOL%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- 2-CHLORO ETHANOL CAS No 107-07-3 - Safety Data Sheet. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2-CHLORO_ETHANOL1857.pdf]

- 2-Chloroethanol - Material Safety Data Sheet (MSDS). Lobachemie.com. [URL: https://www.lobachemie.com/msds-2-chloroethanol-02940.html]

- Safety Data Sheet: Sodium hydroxide. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-P031-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg2ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0NTE4OTQ4MTQucGRmfGUzYjQyN2FlYjM0ZWM5ZDEzYWU5M2Q4ZWEwMGU2YjM1YjQzY2Y0YjE3Y2M3YmU3ZjM3YjE1YjQ0YjY1OTY2ZDE]

- 2-Chloroethanol Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC180961000&productDescription=2-CHLOROETHANOL+100ML&vendorId=VN00032119&countryCode=US&language=en]

- 2-Chloroethanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/185744]

- Safety Data Sheet: sodium hydroxide. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0270980_sdb_en_GB.pdf]

- Yield Calculations. University of Calgary. [URL: https://www.chem.ucalgary.

- Safety Data Sheet: Sodium Hydroxide 1.25N. AquaPhoenix Scientific. [URL: https://www.aquaphoenixsci.com/sds/SH6253SS.pdf]

- 2-Chloroethanol Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A0036636_MTR-NALT_EN.pdf]

- SAFETY DATA SHEET Sodium Hydroxide Solution 30 - 54%. Olin Chlor Alkali. [URL: https://www.essentialchemicals.com/assets/images/products/Sodium%20Hydroxide%2030-54%25%20(Olin).pdf]

- Theoretical Yield Calculator. Omni Calculator. [URL: https://www.

- 2,3-DIMETHYL PHENOL CAS No 526-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2,3-DIMETHYL_PHENOL3496.pdf]

- Safety Data Sheet: Sodium hydroxide solution. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8655-CH-EN.pdf]

- Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]

- Organic Chemistry Module. University of Scranton. [URL: https://www.scranton.edu/faculty/cannm/organic/modules/yields/yields.shtml]

- Theoretical Yield — Definition & Calculation. Expii. [URL: https://www.expii.

- 2,3-Dimethylphenol. HPC Standards. [URL: https://www.hpc-standards.com/product/23-dimethylphenol-680689/]

- How to Find/Calculate Theoretical Yield? BYJU'S. [URL: https://byjus.com/chemistry/theoretical-yield/]

- 2,3-Dimethylphenol 98 526-75-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d174009]

- The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- 2,3-Dimethylphenol. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D0773]

- Williamson Ether Synthesis. ChemTalk. [URL: https://chemistrytalk.org/williamson-ether-synthesis/]

- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Organic Chemistry Williamson Ether Synthesis. University of Richmond. [URL: https://organic.chem.ur.org/handouts/williamson.pdf]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. opcw.org [opcw.org]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemos.de [chemos.de]

- 14. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 15. olinchloralkali.com [olinchloralkali.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. omnicalculator.com [omnicalculator.com]

- 18. Theoretical Yield — Definition & Calculation - Expii [expii.com]

- 19. byjus.com [byjus.com]

- 20. Organic Chemistry Module | English | Green Chemistry [scranton.edu]

Physicochemical Profiling and Synthetic Utility of 2-(2,3-Dimethylphenoxy)ethan-1-ol in Fragment-Based Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the selection of starting fragments and intermediate building blocks is governed by strict physicochemical parameters. 2-(2,3-dimethylphenoxy)ethan-1-ol (CAS: 83414-61-3) serves as a highly versatile, low-molecular-weight scaffold[1]. With a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , this compound perfectly aligns with the "Rule of Three" for Fragment-Based Drug Discovery (FBDD)[2][3].

As a Senior Application Scientist, I frequently leverage this specific etherified phenol as a lipophilic anchor in the design of antiparasitic agents. Its precise atomic composition provides an optimal balance of lipophilicity and hydrogen-bonding capacity, making it a critical intermediate in the synthesis of aryloxyethyl thiocyanate derivatives used to target intracellular pathogens like Trypanosoma cruzi (the causative agent of Chagas disease)[4][5].

Molecular Weight, Formula, and Physicochemical Dynamics

The utility of 2-(2,3-dimethylphenoxy)ethan-1-ol is intrinsically linked to its molecular formula (C₁₀H₁₄O₂)[6]. The causality between its atomic structure and its pharmacokinetic potential can be broken down as follows:

-

Molecular Weight (166.22 Da): At 166.22 g/mol , the molecule is small enough to allow for significant downstream functionalization without exceeding Lipinski's Rule of Five (MW < 500 Da) in the final Active Pharmaceutical Ingredient (API)[7]. It provides high Ligand Efficiency (LE) when binding to target proteins.

-

Topological Polar Surface Area (TPSA = 29.5 Ų): The formula dictates exactly two oxygen atoms (one ether linkage, one primary alcohol). This results in a highly restricted TPSA of 29.5 Ų[8]. In our experience, a TPSA under 60 Ų is the primary causal factor for excellent passive transcellular permeability, which is strictly required for drugs targeting intracellular amastigotes.

-

Heavy Atom Count (12 Atoms): The 12 heavy atoms provide a rigid, hydrophobic 2,3-dimethylphenyl ring that drives hydrophobic target-site interactions, paired with a flexible ethoxy spacer[8].

Quantitative Data Summary

| Parameter | Value | Pharmacokinetic / Synthetic Implication |

| Chemical Name | 2-(2,3-dimethylphenoxy)ethan-1-ol | Standard IUPAC nomenclature. |

| CAS Registry Number | 83414-61-3 | Unique identifier for sourcing and compliance[9]. |

| Molecular Formula | C₁₀H₁₄O₂ | Defines the exact atomic ratio and functional groups[7]. |

| Molecular Weight | 166.22 g/mol | Ideal <300 Da mass for FBDD scaffolds[3]. |

| TPSA | 29.5 Ų | Ensures high lipid bilayer permeability[8]. |

| Hydrogen Bond Acceptors | 2 | Facilitates moderate aqueous solvation[8]. |

| Hydrogen Bond Donors | 1 | Provides a reactive handle (primary -OH) for synthesis. |

Pharmacological Rationale & Application in Drug Design

The primary application of 2-(2,3-dimethylphenoxy)ethan-1-ol in literature is its role as a precursor for aryloxyethyl thiocyanates [4]. Research published in the 4 demonstrates that these derivatives are potent antiproliferative agents against Trypanosoma cruzi[4].

Mechanistic Causality: Parasite sterol biosynthesis differs from mammalian hosts; fungi and parasites synthesize ergosterol rather than cholesterol[5]. Depletion of endogenous sterols causes parasite growth inhibition[5]. The 2-(2,3-dimethylphenoxy)ethan-1-ol scaffold, once converted to a thiocyanate, acts as a specific pharmacophore that penetrates the infected cell and disrupts this crucial enzymatic pathway[4][5].

Pharmacological rationale driven by the physicochemical properties of the C10H14O2 fragment.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in thermodynamic or kinetic causality.

Protocol A: Synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol

Objective: Etherification of 2,3-dimethylphenol to yield the C₁₀H₁₄O₂ intermediate.

-

Preparation: Dissolve 1.0 equivalent of 2,3-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide anion unsolvated and highly reactive, accelerating the subsequent Sₙ2 reaction.

-

-

Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 60°C for 30 minutes.

-

Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent unwanted side reactions (like E2 elimination) in later steps.

-

-

Alkylation: Dropwise add 1.2 equivalents of 2-chloroethanol (or ethylene carbonate for a greener alternative). Elevate temperature to 90°C and reflux for 8 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is complete when the high-R_f phenol spot disappears, replaced by the more polar (lower R_f) product spot.

-

Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream Functionalization to Aryloxyethyl Thiocyanate

Objective: Conversion of the primary alcohol into a biologically active thiocyanate[4].

-

Activation (Tosylation): Dissolve 2-(2,3-dimethylphenoxy)ethan-1-ol in anhydrous Pyridine. Add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) at 0°C.

-

Causality: The hydroxyl group (-OH) is a poor leaving group. Converting it to a tosylate (-OTs) creates an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. Pyridine acts dually as the solvent and the acid scavenger to neutralize the HCl byproduct.

-

-

Substitution: Isolate the tosylate intermediate. Dissolve in Acetonitrile (MeCN) and add 2.0 equivalents of Potassium Thiocyanate (KSCN). Reflux for 6 hours.

-

Causality: The thiocyanate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, using a soft solvent like MeCN favors attack by the softer Sulfur atom (S-alkylation) over the Nitrogen atom, yielding the desired thiocyanate rather than the isothiocyanate.

-

-

Self-Validation (Analytical): Perform Infrared (IR) Spectroscopy on the purified product. Successful conversion is validated by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, distinct S-C≡N stretch (~2150 cm⁻¹).

Synthetic workflow of 2-(2,3-dimethylphenoxy)ethan-1-ol and its thiocyanate derivative.

References

- Guidechem. "2-(2,3-dimethylphenoxy)ethanol 83414-61-3 wiki".

- ChemicalBook. "2-(2,3-Dimethylphenoxy)ethanol CAS#: 83414-61-3".

- Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, and Biological Evaluation of Aryloxyethyl Thiocyanate Derivatives against Trypanosoma cruzi".

Sources

- 1. 1706-11-2|2-Methoxy-1,4-dimethylbenzene|BLD Pharm [bldpharm.com]

- 2. 2-(2,3-Dimethylphenoxy)ethanol | 83414-61-3 [chemicalbook.com]

- 3. 2-(2,3-Dimethylphenoxy)ethanol CAS#: 83414-61-3 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aobchem.com [aobchem.com]

- 7. 2-(2,3-Dimethylphenoxy)ethanol CAS#: 83414-61-3 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS:20469-61-8, 2,3,5-三甲基苯甲醚-毕得医药 [bidepharm.com]

Methodological & Application

Application Note: GC-MS Reaction Monitoring Protocol for the Synthesis of 2-(2,3-Dimethylphenoxy)ethan-1-ol

Introduction & Mechanistic Rationale

The synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol is typically achieved via a Williamson ether synthesis, wherein 2,3-dimethylphenol is deprotonated by a strong base and subsequently alkylated using 2-chloroethanol or ethylene oxide[1]. Monitoring the kinetics of this reaction is critical for optimizing yield and minimizing side reactions. However, tracking the disappearance of the reactant (a phenol) and the appearance of the product (a primary alcohol) presents a distinct analytical challenge.

Both the starting material and the target product contain active hydrogens (polar -OH groups). When analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS), these active hydrogens engage in intermolecular hydrogen bonding with the silanol groups on the column's stationary phase. This interaction causes severe peak tailing, poor chromatographic resolution, and potential thermal degradation[2].

The Chemical Solution: To render these compounds GC-amenable, a silylation derivatization step is strictly required. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), the polar hydroxyl groups are quantitatively converted into volatile, thermally stable trimethylsilyl (TMS) ethers.

Figure 1: Reaction pathway and silylation derivatization workflow for GC-MS analysis.

Self-Validating System Design

-

Kinetic Quenching: The SN2 reaction is highly dependent on the basic environment[3]. Aliquots must be immediately quenched with dilute acid to protonate the phenoxide back to phenol, instantly halting the reaction and preventing kinetic drift during sample prep.

-

Internal Standardization: An inert internal standard (e.g., Dodecane) is spiked into the extraction solvent prior to liquid-liquid extraction. This accounts for volumetric losses during phase separation and variations in GC injection volumes, ensuring quantitative trustworthiness.

-

Moisture Intrusion Monitoring: BSTFA is highly sensitive to water, which rapidly hydrolyzes the reagent into hexamethyldisiloxane (HMDSO) and trimethylsilanol, leaving the analytes under-derivatized. The GC-MS method monitors for an excessive HMDSO peak (m/z 147) as a diagnostic marker for inadequate sample drying.

Step-by-Step Experimental Protocol

Phase 1: Sampling & Extraction

-

Aliquot Withdrawal: At predefined kinetic time points (e.g., 0, 15, 30, 60, 120 mins), withdraw exactly 100 µL of the active reaction mixture.

-

Reaction Quenching: Immediately transfer the aliquot into a 1.5 mL Eppendorf tube containing 500 µL of 0.1 M HCl (aq). Vortex for 10 seconds to neutralize the base and halt the reaction[3].

-

Liquid-Liquid Extraction: Add 500 µL of Ethyl Acetate (EtOAc) spiked with 50 µg/mL Dodecane (Internal Standard). Vortex vigorously for 30 seconds.

-

Phase Separation: Centrifuge at 5,000 rpm for 2 minutes to break any emulsions. Transfer the upper organic layer (EtOAc) to a clean vial.

-

Moisture Removal (Critical Step): Add a micro-spatula tip (~50 mg) of anhydrous Sodium Sulfate ( Na2SO4 ) to the organic extract. Let sit for 5 minutes. Causality: Residual water will destroy the silylating reagent in the next step.

Phase 2: Derivatization (Silylation)

-

Reagent Addition: Transfer 100 µL of the dried organic extract into a 2 mL GC autosampler vial equipped with a glass micro-insert. Add 50 µL of BSTFA containing 1% TMCS.

-

Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60 °C for 30 minutes. Causality: While primary alcohols silylate rapidly, the phenolic -OH of 2,3-dimethylphenol is sterically hindered by the adjacent methyl groups. The 1% TMCS acts as a catalyst, and the elevated temperature ensures 100% conversion.

-

Cooling: Allow the vial to cool to room temperature prior to GC-MS injection to prevent pressure-induced injection volume errors.

Figure 2: Step-by-step analytical workflow from reaction sampling to GC-MS acquisition.

Instrumental Parameters & Data Interpretation

To achieve high sensitivity and baseline resolution, the GC-MS should be operated in concurrent SCAN/SIM (Selected Ion Monitoring) mode[4]. SCAN mode provides full-spectrum library matching for identifying unknown side-products, while SIM mode maximizes the signal-to-noise ratio for precise kinetic quantification.

Table 1: GC-MS Operating Parameters

| Parameter | Setting / Specification |

| Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |

| Carrier Gas | Ultra-high purity Helium, constant flow at 1.0 mL/min |

| Injection Volume | 1.0 µL |

| Inlet Mode | Split, 10:1 ratio (Adjust based on reaction concentration) |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 80 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 3 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

Table 2: Analyte Mass Spectrometry Characteristics

Note: Molecular weights (MW) shift significantly post-derivatization due to the addition of the TMS group ( +72.18 Da net change per active hydrogen replaced).

| Analyte | Native MW | Derivatized Form | Deriv. MW | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| 2,3-Dimethylphenol (Reactant) | 122.16 | Mono-TMS Ether | 194.35 | 179 [M−CH3]+ | 194, 164 |

| 2-(2,3-Dimethylphenoxy)ethan-1-ol (Product) | 166.22 | Mono-TMS Ether | 238.38 | 238 [M]+ | 223, 103 |

| Dodecane (Internal Standard) | 170.34 | N/A (Underivatized) | 170.34 | 57 | 71, 85 |

Troubleshooting & Quality Control

-

Under-derivatization: If native 2,3-dimethylphenol (m/z 122) or native product (m/z 166) peaks are observed, the derivatization was incomplete. This is usually caused by exhausted BSTFA reagent or excessive moisture in the sample. Ensure the Na2SO4 drying step is strictly followed.

-

Chromatographic Tailing: If the TMS-derivatized peaks exhibit tailing, the GC inlet liner may be contaminated with non-volatile salts from the reaction mixture. Ensure the liquid-liquid extraction phase separation was clean, and replace the glass wool liner.

References

- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

- IntechOpen. Derivatization Methods in GC and GC/MS.

- Analytical Chemistry. Mass Spectrometry Based Approach for Organic Synthesis Monitoring.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

1H NMR Spectrum Interpretation of 2-(2,3-Dimethylphenoxy)ethan-1-ol in CDCl3: Analytical Protocols for Anti-Chagas Disease Drug Intermediates

Biological Context and Analytical Imperative

In the landscape of antiparasitic drug development, 2-(2,3-dimethylphenoxy)ethan-1-ol serves as a critical synthetic intermediate. Specifically, it is a primary precursor in the synthesis of aryloxyethyl thiocyanate derivatives, a class of compounds that exhibit potent antiproliferative activity against the intracellular amastigote form of Trypanosoma cruzi, the hemoflagellated protozoan responsible for Chagas disease [1].

Because the efficacy of the final thiocyanate drug relies heavily on the precise substitution pattern of the aryloxy ring, rigorous structural validation of the 2-(2,3-dimethylphenoxy)ethan-1-ol intermediate is mandatory. High-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides the most definitive method for confirming the 1,2,3-trisubstituted aromatic architecture and the integrity of the terminal hydroxyl group prior to downstream functionalization.

Fig 1. Synthesis and antiparasitic pathway of aryloxyethyl thiocyanates.

Principles of Spectral Interpretation & Causality

The 1H NMR spectrum of 2-(2,3-dimethylphenoxy)ethan-1-ol in deuterated chloroform (CDCl3) is characterized by three distinct regions: the aromatic core, the aliphatic ether/alcohol chain, and the sterically hindered methyl groups.

Solvent Selection Causality

CDCl3 is the solvent of choice for this analysis. Causality: CDCl3 is an aprotic solvent that lacks exchangeable protons. If a protic solvent like CD3OD were used, rapid chemical exchange would obliterate the hydroxyl (-OH) signal. By utilizing CDCl3, the labile -OH proton remains observable, allowing us to confirm the presence of the unreacted terminal alcohol [2]. Tetramethylsilane (TMS) must be included as an internal standard to lock the chemical shift reference at exactly 0.00 ppm.

Structural Assignments

-

Aromatic Region (6.70 - 7.10 ppm): The 2,3-dimethyl substitution creates an AMX (or ABC) spin system. H5 is positioned meta to the C3-methyl and para to the C2-methyl, coupling to both H4 and H6 to form a distinct triplet. H6 is shielded by the electron-donating resonance effect of the adjacent ether oxygen, pushing it further upfield than H4.

-

Aliphatic Chain (3.80 - 4.10 ppm): The -O-CH2-CH2-OH moiety forms an AA'BB' spin system. Due to rapid conformational averaging (gauche/anti transitions) at room temperature, these typically appear as two apparent triplets or complex multiplets.

-

Methyl Groups (2.10 - 2.30 ppm): The C2-methyl group is wedged between the ether oxygen and the C3-methyl group. Causality: This steric crowding forces the ether oxygen's lone pairs into a specific conformation, creating an anisotropic shielding cone that pushes the C2-methyl signal slightly upfield (~2.15 ppm) compared to the unhindered C3-methyl (~2.28 ppm).

Quantitative 1H NMR Data Summary

The following table summarizes the expected chemical shifts ( δ ), multiplicities, coupling constants ( J ), and integrations for 2-(2,3-dimethylphenoxy)ethan-1-ol at 400 MHz in CDCl3.

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Role |

| H5 (Aromatic) | ~7.02 | Triplet (t) | 7.9 | 1H | Meta to C3-CH3, couples to H4/H6 |

| H4 (Aromatic) | ~6.80 | Doublet (d) | 7.5 | 1H | Ortho to C3-CH3 |

| H6 (Aromatic) | ~6.73 | Doublet (d) | 8.2 | 1H | Ortho to Ether Oxygen |

| -O-CH2- | ~4.05 | Multiplet (m) | ~4.5 (apparent) | 2H | Adjacent to phenoxy oxygen |

| -CH2-OH | ~3.90 | Multiplet (m) | ~4.5 (apparent) | 2H | Adjacent to terminal hydroxyl |

| -OH | ~2.50 | Broad Singlet (br s) | N/A | 1H | Labile hydroxyl proton |

| Ar-CH3 (C3) | ~2.28 | Singlet (s) | N/A | 3H | Unhindered meta-methyl |

| Ar-CH3 (C2) | ~2.15 | Singlet (s) | N/A | 3H | Sterically hindered ortho-methyl |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment—particularly distinguishing the -OH peak from potential aliphatic impurities or water contamination—the following self-validating workflow must be executed.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Dissolve 15–20 mg of highly purified 2-(2,3-dimethylphenoxy)ethan-1-ol in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v TMS.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is approximately 4–5 cm to prevent vortexing artifacts during spinning.

Step 2: Instrument Calibration & Acquisition

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the magnetic field to the deuterium resonance of CDCl3 and perform automated gradient shimming (Z1-Z5) to ensure sharp, symmetric peak shapes.

-

Set the Relaxation Delay (D1): Set D1 to ≥ 5 seconds. Causality: The methyl protons and the quaternary-adjacent protons have long longitudinal relaxation times ( T1 ). A D1 of >5×T1 ensures that all nuclear spins return to thermal equilibrium between pulses, guaranteeing that the integration values perfectly reflect the 3:3:2:2:1:1:1:1 proton ratio [3].

-

Acquire the standard 1D 1H spectrum (typically 16–32 scans).

Step 3: The D2O Exchange Validation (Self-Validation System)

-

Remove the NMR tube from the spectrometer and add 1–2 drops of Deuterium Oxide (D2O) directly into the tube.

-

Cap the tube and shake vigorously for 30 seconds to ensure biphasic interaction.

-

Re-insert the sample, re-shim the magnetic field, and re-acquire the 1H NMR spectrum under identical parameters.

-

Causality & Validation: The vigorous shaking forces a rapid chemical exchange between the labile hydroxyl proton and the deuterium atoms in the D2O ( -OH+D2O⇌-OD+HDO ). Because deuterium resonates at a completely different Larmor frequency, the broad singlet at ~2.50 ppm will completely disappear from the 1H spectrum, while a new HDO peak will appear at ~4.7 ppm. This binary "on/off" state definitively proves the assignment of the hydroxyl group.

Fig 2. Self-validating NMR workflow utilizing D2O exchange.

References

-

Design, Synthesis, and Biological Evaluation of Aryloxyethyl Thiocyanate Derivatives against Trypanosoma cruzi, Journal of Medicinal Chemistry,[Link]

-

Spectrometric Identification of Organic Compounds, 8th Edition, Wiley,[Link]

-

High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition, Elsevier,[Link]

HPLC method development for purity analysis of 2-(2,3-dimethylphenoxy)ethan-1-ol

The development of a robust, stability-indicating HPLC method is a critical milestone in the lifecycle of any pharmaceutical intermediate or active pharmaceutical ingredient (API). For 2-(2,3-dimethylphenoxy)ethan-1-ol —a moderately polar, aromatic ether-alcohol often utilized as a synthetic building block—the analytical strategy must be tailored to its specific physicochemical properties and its likely synthetic precursors.

As a Senior Application Scientist, I do not view method development as a trial-and-error exercise. Instead, it is an exercise in applied physical chemistry. By understanding the causality behind molecular interactions, we can design a Quality-by-Design (QbD) method that is inherently self-validating and fully compliant with the latest [1].

Here is the comprehensive, mechanistic guide to developing and validating a purity analysis method for 2-(2,3-dimethylphenoxy)ethan-1-ol.

Analyte Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, we must profile the target analyte and its most probable impurities. 2-(2,3-dimethylphenoxy)ethan-1-ol is synthesized via the etherification of 2,3-dimethylphenol with an ethylating agent (such as ethylene oxide or 2-chloroethanol). Therefore, unreacted 2,3-dimethylphenol is the primary critical impurity.

-

Acid-Base Chemistry (The "Why" behind Mobile Phase pH): 2-(2,3-dimethylphenoxy)ethan-1-ol is a neutral ether-alcohol; its retention is independent of mobile phase pH. However, its precursor, 2,3-dimethylphenol, is weakly acidic with a pKa of approximately 10.5[2][3]. If the mobile phase pH fluctuates near this pKa, the phenol will partially ionize, resulting in severe peak tailing and shifting retention times. To engineer a robust method, we must suppress this ionization by maintaining a mobile phase pH at least two units below the pKa. An acidic aqueous phase (e.g., 0.1% Phosphoric Acid, pH ~2.1) ensures the phenolic impurity remains 100% protonated and neutral, guaranteeing sharp, reproducible peaks.

-

Stationary Phase Chemistry (The "Why" behind Column Selection): While a standard C18 column relies solely on hydrophobic dispersion forces, both our analyte and the phenolic impurity possess electron-rich aromatic rings. By selecting a Phenyl-Hexyl stationary phase, we introduce π−π interactions[4]. This provides orthogonal selectivity, significantly enhancing the resolution ( Rs ) between the structurally similar ether-alcohol and the precursor phenol.

-

Spectroscopic Profiling (The "Why" behind Detection Wavelength): Phenoxyethanol derivatives exhibit two primary UV absorption bands: an E-band near 220 nm and a B-band near 269–275 nm[5][6]. While 220 nm offers higher raw sensitivity, monitoring at 270 nm provides superior specificity for the aromatic ring and drastically reduces baseline drift caused by the changing absorbance of organic modifiers during gradient elution.

Fig 1. Quality-by-Design (QbD) workflow for HPLC method development.

Optimized Chromatographic Conditions

Based on the mechanistic rationale, the following gradient HPLC method is established. The gradient starts with a high aqueous composition to retain polar degradants and ramps up the organic modifier to elute the highly retained aromatic compounds.

Table 1: Final HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | π−π interactions for aromatic resolution. |

| Mobile Phase A | 0.1% Phosphoric Acid ( H3PO4 ) in Water | Suppresses ionization of phenolic impurities. |

| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Low viscosity, high elution strength. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5 µm particles. |

| Column Temperature | 40°C | Reduces system backpressure and improves mass transfer. |

| Detection | UV/PDA at 270 nm (Spectrum 200-400 nm) | Maximizes aromatic specificity; PDA enables peak purity checks. |

| Injection Volume | 10 µL | Balances sensitivity with column loading capacity. |

| Gradient Program | 0-2 min: 20% B 2-10 min: 20% → 80% B 10-12 min: 80% B 12-12.1 min: 80% → 20% B 12.1-15 min: 20% B | Ensures elution of all related substances and re-equilibrates the column. |

Step-by-Step Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and continuous Diode Array Detector (DAD) peak purity analysis to automatically flag co-eluting impurities.

Step 1: Mobile Phase Preparation

-

Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of 85% Phosphoric Acid. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane (e.g., PVDF). Degas via sonication for 10 minutes.

-

Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation

-

Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.

-

Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(2,3-dimethylphenoxy)ethan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.

-

Sample Solution (1.0 mg/mL): Weigh 50.0 mg of the synthesized batch into a 50 mL volumetric flask, dissolve, and make up to volume with diluent. Filter through a 0.45 µm syringe filter prior to injection.

Step 3: Self-Validating Sequence Execution

-

Blank Injection: Inject diluent to confirm a stable baseline and absence of ghost peaks.

-

System Suitability Test (SST): Inject the Standard Solution six times (n=6). The system is only validated for the run if:

-

Retention Time RSD is ≤1.0% .

-

Peak Area RSD is ≤2.0% .

-

USP Tailing Factor ( Tf ) is ≤1.5 .

-

Theoretical Plates ( N ) ≥5000 .

-

-

Sample Analysis: Inject samples. Utilize the DAD to calculate the Peak Purity Angle vs. Peak Purity Threshold for every target peak. If the Angle > Threshold, the peak is impure (co-elution), and the run is flagged for investigation.

Method Validation per ICH Q2(R2)

Once the method is developed, it must be formally validated. The mandates a lifecycle approach to analytical validation, ensuring the procedure is fit for its intended purpose across its operational range[1][7].

Fig 2. Core analytical method validation parameters per ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

| Validation Parameter | Execution Strategy | Acceptance Criteria |

| Specificity | Subject the sample to forced degradation (1N HCl, 1N NaOH, 3% H2O2 , UV light, 60°C heat). Analyze via DAD. | Peak purity angle < Purity threshold for the main peak. Resolution ( Rs ) > 2.0 from all degradants. |

| Linearity & Range | Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response. |

| Accuracy (Recovery) | Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery must be between 98.0% and 102.0% at each concentration level. |

| Precision (Repeatability) | Inject 6 independent preparations of the sample at 100% concentration. | Relative Standard Deviation (RSD) of the assay ≤2.0% . |

| Robustness | Deliberately vary Flow Rate ( ±0.1 mL/min), Column Temp ( ±5°C ), and pH ( ±0.2 ). | SST criteria must still be met; no significant shift in assay value. |

Conclusion

By grounding our chromatographic parameters in the fundamental physical chemistry of 2-(2,3-dimethylphenoxy)ethan-1-ol—specifically leveraging π−π interactions and strict pH control to manage phenolic precursors—we eliminate the root causes of method variability. The integration of DAD peak purity analysis transforms this protocol from a simple testing method into a self-validating analytical system, fully aligned with the rigorous expectations of ICH Q2(R2).

References

-

ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

-

2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem. National Center for Biotechnology Information. (Provides critical pKa data for phenolic impurities). URL:[Link]

-

Phenoxyethanol | C8H10O2 | CID 31236 - PubChem. National Center for Biotechnology Information. (Provides UV spectral characteristics for phenoxyethanol derivatives). URL:[Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. chembk.com [chembk.com]

- 3. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. - MedCrave online [medcraveonline.com]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. database.ich.org [database.ich.org]

Application Notes and Protocols for the Experimental Investigation of 2,3-Dimethylphenethyl Alcohol in Medicinal Chemistry

Introduction: The Rationale for Investigating 2,3-Dimethylphenethyl Alcohol

Phenethyl alcohol, a simple aromatic alcohol, is a naturally occurring compound found in a variety of essential oils and is known for its pleasant floral odor.[1] Beyond its use as a fragrance, it possesses inherent antimicrobial and preservative properties, making it a valuable ingredient in pharmaceuticals and cosmetics.[1][2][3][4][5] The core structure of phenethyl alcohol presents a versatile scaffold for medicinal chemists. Modifications to this structure can lead to compounds with enhanced or novel biological activities. The principles of Structure-Activity Relationship (SAR) guide the exploration of how chemical modifications can influence a drug's efficacy and safety.[6][7]

This document focuses on a specific, synthetically derived analog: 2,3-dimethylphenethyl alcohol . The introduction of methyl groups onto the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets. The 2,3-dimethyl substitution pattern is of particular interest for its potential to influence the molecule's conformational flexibility and electronic properties, which could, in turn, impact its biological activity.

These application notes provide a detailed framework for the initial in vitro evaluation of 2,3-dimethylphenethyl alcohol as a potential lead compound in medicinal chemistry. The protocols described herein are designed for researchers, scientists, and drug development professionals to assess its cytotoxic, antimicrobial, and anti-inflammatory properties.

I. Preliminary Cytotoxicity Assessment: Establishing a Safety Profile

Before exploring any potential therapeutic applications, it is crucial to determine the cytotoxicity of a novel compound. This initial screening provides a therapeutic window and informs the concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Workflow for Cytotoxicity Assessment

Caption: General workflow for assessing the cytotoxicity of 2,3-dimethylphenethyl alcohol using the MTT assay.

Protocol 1: Determination of IC50 using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3-dimethylphenethyl alcohol on a selected cell line.

Materials:

-

2,3-dimethylphenethyl alcohol

-

Mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if exploring anti-cancer potential)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 2,3-dimethylphenethyl alcohol in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used for dilutions (vehicle control).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

-

Incubate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][10]

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 | 100% |

| 0.1 | 1.23 | 98.4% |

| 1 | 1.19 | 95.2% |

| 10 | 1.05 | 84.0% |

| 100 | 0.65 | 52.0% |

| 500 | 0.20 | 16.0% |

| 1000 | 0.05 | 4.0% |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

II. Evaluation of Antimicrobial Activity

Given that the parent compound, phenethyl alcohol, exhibits antimicrobial properties, it is logical to investigate whether 2,3-dimethylphenethyl alcohol retains or possesses enhanced activity against various microbial strains.[1][4] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2,3-dimethylphenethyl alcohol.

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of 2,3-dimethylphenethyl alcohol against selected bacterial strains.

Materials:

-

2,3-dimethylphenethyl alcohol

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strains overnight in MHB.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a series of twofold dilutions of 2,3-dimethylphenethyl alcohol in MHB in a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation:

| Bacterial Strain | MIC (µg/mL) of 2,3-dimethylphenethyl alcohol |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | >512 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

III. Assessment of Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a significant area of drug discovery.[14][15] A common in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[16]

Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for evaluating the anti-inflammatory activity of 2,3-dimethylphenethyl alcohol by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol 3: Inhibition of Nitric Oxide Production in Macrophages

Objective: To evaluate the ability of 2,3-dimethylphenethyl alcohol to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

2,3-dimethylphenethyl alcohol

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various non-toxic concentrations of 2,3-dimethylphenethyl alcohol (determined from the cytotoxicity assay) for 1-2 hours.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Include control wells: cells only, cells with LPS only, and cells with the compound only.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage inhibition of NO production by the compound compared to the LPS-only control.

-

Data Presentation:

| Treatment | NO Concentration (µM) | % Inhibition of NO Production |

| Control (Cells only) | 1.2 | - |

| LPS (1 µg/mL) | 25.8 | 0% |

| LPS + Compound (10 µM) | 18.5 | 28.3% |

| LPS + Compound (50 µM) | 9.7 | 62.4% |

| LPS + Compound (100 µM) | 5.2 | 79.8% |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

IV. Structure-Activity Relationship (SAR) Considerations

The biological activity of 2,3-dimethylphenethyl alcohol should be interpreted in the context of its structure relative to the parent compound, phenethyl alcohol. The addition of two methyl groups to the phenyl ring can influence its properties in several ways:

-

Lipophilicity: The methyl groups will increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity. However, excessive lipophilicity can also lead to non-specific toxicity.

-

Steric Hindrance: The methyl groups at positions 2 and 3 may introduce steric hindrance that could influence the molecule's interaction with target proteins or enzymes. This could either enhance or diminish its activity depending on the specific binding pocket.

-

Metabolic Stability: The methyl groups may block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life in biological systems.

A systematic investigation of other dimethyl isomers (e.g., 2,4-, 2,5-, 3,4-dimethylphenethyl alcohol) would provide valuable SAR data to understand the optimal substitution pattern for a desired biological effect.[17][18]

V. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 2,3-dimethylphenethyl alcohol in a medicinal chemistry context. By systematically evaluating its cytotoxicity, antimicrobial, and anti-inflammatory properties, researchers can gain valuable insights into its potential as a therapeutic lead. Positive results from these in vitro assays would warrant further investigation, including mechanistic studies, in vivo efficacy testing in relevant animal models, and a more comprehensive SAR analysis.

References

- Benchchem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.

- MDPI. (2026).

- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.

- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

- Perveen, S., et al. (2009). Structure Activity Relationship of Organic Alcohol and Esters for Antidepressant-Like Activity. Letters in Drug Design & Discovery.

- Royal Society Publishing. (2025). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers.

- PMC. (n.d.).

- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- GlobalRx. (n.d.).

- Beta-phenylethyl alcohol | C6H5CH2CH2OH. (n.d.).

- ResearchGate. (2025).

- GMR. (2022). 4 major applications impacting the future of 2-phenylethanol industry.

- PMC. (n.d.).

- AcademicOA.com. (2016). Antimicrobial Properties of 6-Bromoeugenol and Eugenol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- ResearchGate. (2025).

- Wikipedia. (n.d.). Phenethyl alcohol.

- Google Patents. (n.d.). CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol.

- Drug Design Org. (2005).

- PubChem. (n.d.). 2-Phenylethanol.

- Actylis. (n.d.).

- MDPI. (n.d.). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.

- MDPI. (2024).

- Philip Morris Intern

- PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanol.

- ECHEMI. (n.d.).

- Patsnap Synapse. (2025).

- MDPI. (2025). In Vitro Evaluation of the Antimicrobial Activity of Eighteen Essential Oils Against Gram-Positive and Gram-Negative Bacteria in Two Different Growth Media.

- MDPI. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.

- Semantic Scholar. (n.d.).

- PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- SciSpace. (n.d.). Biological actions of drug solvents.

- PubChem. (n.d.). 2-(3,4-Dimethylphenyl)ethanol.

- Quora. (2024). How is phenyl ethyl alcohol made?.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Articles [globalrx.com]

- 3. gminsights.com [gminsights.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Actylis - Phenyl Ethyl Alcohol Usp - Preservative [solutions.actylis.com]

- 6. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Evaluation of the Antimicrobial Activity of Eighteen Essential Oils Against Gram-Positive and Gram-Negative Bacteria in Two Different Growth Media [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applikations- und Protokollhandbuch: Derivatisierung von 2-(2,3-Dimethylphenoxy)ethan-1-ol zur verbesserten analytischen Detektion

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung: Die Notwendigkeit der Derivatisierung in der analytischen Chemie